molecular formula C10H12N4 B13564694 2-(1-Methyl-1h-indazol-3-yl)ethanimidamide

2-(1-Methyl-1h-indazol-3-yl)ethanimidamide

Cat. No.: B13564694
M. Wt: 188.23 g/mol
InChI Key: GBKKYRDZRNGIBY-UHFFFAOYSA-N
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Description

2-(1-Methyl-1h-indazol-3-yl)acetimidamide is a heterocyclic compound that features an indazole core structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indazole derivatives is the Fischer indole synthesis, which involves the cyclization of hydrazines with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide, the following steps can be employed:

    Formation of the Indazole Core: The starting material, 1-methyl-1H-indazole, can be synthesized by reacting 1-methylhydrazine with a suitable ketone or aldehyde under acidic conditions.

    Introduction of the Acetimidamide Group: The indazole core can then be reacted with an appropriate acylating agent, such as acetimidoyl chloride, to introduce the acetimidamide group.

Industrial Production Methods

Industrial production of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-indazol-3-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted indazole derivatives.

Scientific Research Applications

2-(1-Methyl-1h-indazol-3-yl)acetimidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The indazole core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(1-Methyl-1h-indazol-3-yl)acetimidamide can be compared with other similar compounds, such as:

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core structure but differ in their substitution patterns and biological activities.

    Imidazole Derivatives: Compounds like imidazole and its derivatives have a similar heterocyclic structure but differ in their chemical properties and applications.

    Benzimidazole Derivatives: Compounds like benzimidazole have a fused benzene and imidazole ring structure, offering different biological activities and applications.

The uniqueness of 2-(1-Methyl-1h-indazol-3-yl)acetimidamide lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1-methylindazol-3-yl)ethanimidamide

InChI

InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)8(13-14)6-10(11)12/h2-5H,6H2,1H3,(H3,11,12)

InChI Key

GBKKYRDZRNGIBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(=N)N

Origin of Product

United States

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